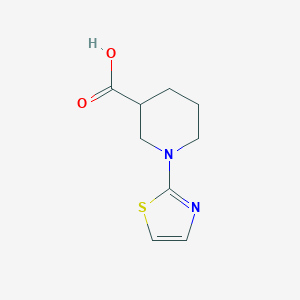

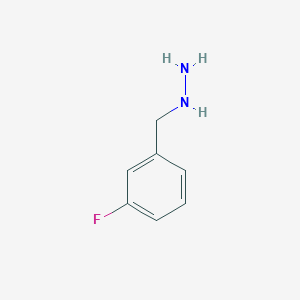

2-Isopropoxy-3-trimethylsilanyl-pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridine derivatives is a topic of interest in the field of organic chemistry due to their potential applications in various domains, including supramolecular chemistry. In the first study, the synthesis of 2-ethoxycarbonyl-3-isothiocyanatopyridine is achieved through the thiophosgene method from 3-amino-2-ethoxycarbonylpyridine. This compound then serves as a precursor for the creation of various pyrido[3,2-d]pyrimidine derivatives and tricyclic systems through reactions with different nucleophiles . Although this study does not directly discuss this compound, the methodologies employed for synthesizing and transforming pyridine derivatives could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, and their characterization often requires sophisticated techniques. In the second paper, the cyclopalladated complexes of 2-(trimethylsilyl)pyridine are synthesized and characterized using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. The study reveals the presence of cis and trans isomers and dynamic behavior in the NMR spectrum, which is attributed to inversion of the acetato bridges and cis-trans isomerization . This analysis provides insights into the structural aspects of pyridine derivatives that could be applicable to this compound.

Chemical Reactions Analysis

The reactivity of pyridine derivatives with other chemical entities is crucial for their application in synthesis and supramolecular chemistry. The second paper discusses the reactivity of the cyclopalladated complexes of 2-(trimethylsilyl)pyridine, which undergo bridge-splitting reactions with triphenylphosphine and 3,5-dimethylpyridine to yield mononuclear cyclopalladated complexes . These findings suggest that pyridine derivatives can participate in a variety of chemical reactions, which may also be true for this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are determined by their molecular structure and the substituents attached to the pyridine ring. The third paper introduces 2,6-Bis(trimethyltin)pyridine as a central building block for the synthesis of various pyridine-based ligands for supramolecular chemistry . Although the paper does not directly address the properties of this compound, the use of pyridine derivatives as ligands implies certain properties such as coordination ability and stability, which are essential for their function in supramolecular assemblies.

Applications De Recherche Scientifique

1. Chemistry and Properties of Pyridine Derivatives

Pyridine derivatives are pivotal in the field of chemistry due to their intriguing properties. They serve as essential ligands forming complex compounds with notable spectroscopic properties, structures, and biological activities. Their versatility is demonstrated in the synthesis of complex compounds, exhibiting notable magnetic properties and electrochemical activity, suggesting an area for further investigation and development (Boča et al., 2011).

2. Medicinal and Pharmaceutical Applications

Pyridine scaffolds, including 5H-pyrano[2,3-d]pyrimidine derivatives, are recognized for their significant contributions to the medicinal and pharmaceutical industries. Their diverse applicability and intensive research attention underscore their relevance, especially in the development of lead molecules for therapeutic purposes (Parmar et al., 2023).

3. Biological Activities and Applications

The biological significance of pyridine derivatives is vast, encompassing a range of activities such as antimicrobial, antiviral, antioxidant, anti-diabetic, and anticancer activities. Their increasing importance in modern medicinal applications highlights their potential in therapeutic developments (Altaf et al., 2015).

4. Applications in Agrochemicals

Pyridine-based compounds are prominent in the agrochemical sector, serving as pesticides, fungicides, insecticides, and herbicides. The importance of innovative methods for discovering novel agrochemicals is underscored, emphasizing the role of pyridine derivatives in meeting the evolving demands of agricultural industries (Guan et al., 2016).

Safety and Hazards

This compound is classified as harmful if swallowed (H302) according to its Safety Data Sheet . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

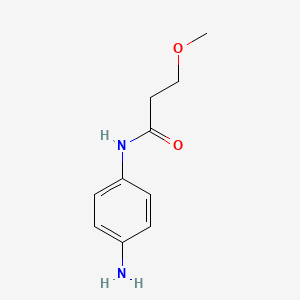

trimethyl-(2-propan-2-yloxypyridin-3-yl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NOSi/c1-9(2)13-11-10(14(3,4)5)7-6-8-12-11/h6-9H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARJMUQSDREMTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592079 |

Source

|

| Record name | 2-[(Propan-2-yl)oxy]-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

782479-89-4 |

Source

|

| Record name | 2-(1-Methylethoxy)-3-(trimethylsilyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=782479-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Propan-2-yl)oxy]-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)

![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)

![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)